molecular formula C17H11ClN2O2 B5633031 6-Chloro-3-(8-methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one

6-Chloro-3-(8-methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one

Cat. No.: B5633031
M. Wt: 310.7 g/mol
InChI Key: MODVGAVCFUZISS-UHFFFAOYSA-N
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Description

6-Chloro-3-(8-methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one is a heterocyclic compound that combines the structural features of chromenone and imidazo[1,2-a]pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(8-methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may start with the preparation of 8-methylimidazo[1,2-a]pyridine, followed by its reaction with a chromenone derivative under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The use of solvent-free or green chemistry approaches can also be considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(8-methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6-Chloro-3-(8-methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3-(8-methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes, thereby affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

6-chloro-3-(8-methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O2/c1-10-3-2-6-20-9-14(19-16(10)20)13-8-11-7-12(18)4-5-15(11)22-17(13)21/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODVGAVCFUZISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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